BB-22, also known as QUCHIC, is a synthetic cannabinoid receptor agonist (SCRA). [, , , , ] It belongs to the quinolinyl carboxylate class of SCRAs, which are characterized by a quinoline ring linked to an indole core via an ester group. [, ] BB-22 is a potent agonist of the cannabinoid receptor type 1 (CB1 receptor), [] a G protein-coupled receptor primarily found in the central nervous system.
The synthesis of Quchic involves several steps typical of synthetic cannabinoid production. The primary method includes the esterification of indole derivatives with quinoline derivatives. This process often takes place in a laboratory setting, utilizing various reagents and solvents to facilitate the reaction.
This synthesis approach allows for the production of Quchic in a controlled laboratory environment, ensuring purity and consistency in the final product .
The molecular structure of Quchic is significant for its biological activity. The compound's structure features a quinoline ring fused with an indole moiety, which contributes to its binding affinity for cannabinoid receptors.
The structural integrity of Quchic is crucial for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors .
Quchic undergoes various chemical reactions, primarily related to its metabolism in biological systems. Understanding these reactions is essential for toxicological assessments and forensic investigations.
These metabolic pathways highlight the complexity of Quchic's interactions within biological systems and underscore the challenges in detecting its use due to low concentrations of metabolites.
Quchic acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Research indicates that Quchic's potency may lead to significant psychoactive effects, contributing to its risk profile as a synthetic drug .
Understanding the physical and chemical properties of Quchic is essential for its characterization and potential applications.
These properties are crucial for handling, storage, and application in research settings .
Quchic has garnered interest primarily within scientific research contexts due to its pharmacological properties.
QUCHIC (IUPAC name: quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate), also identified as BB-22 or SGT-32, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₅H₂₄N₂O₂ and a molar mass of 384.479 g/mol. Its structure features:
QUCHIC emerged in forensic science reports in early 2013 when Japanese authorities first detected it in synthetic cannabis products. By April 2013, New Zealand had also identified it in illicit materials, leading to its classification as a temporary controlled substance [1] [2]. Its design leveraged structure-activity relationship (SAR) insights from earlier indole-based cannabinoids, though its exact origin remains unclear [1]. The compound’s appearance coincided with global regulatory efforts to control novel psychoactive substances, reflecting a pattern of rapid structural modification to circumvent legislation [10].
Primary research goals include:
QUCHIC exemplifies:
Table 1: Key Physicochemical and Pharmacological Properties of QUCHIC
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₅H₂₄N₂O₂ | High-resolution MS |
Molecular Weight | 384.479 g/mol | Calculated |
CB₁ Receptor Kᵢ | 0.11–0.217 nM | Competitive binding assay |
CB₂ Receptor Kᵢ | 0.338 nM | Competitive binding assay |
CB₁ EC₅₀ (Activation) | 2.9 nM | Functional cAMP assay |
Major Metabolic Pathway | Ester hydrolysis | Human hepatocyte incubation |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5